2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

IUPAC Nomenclature and Stereochemical Considerations

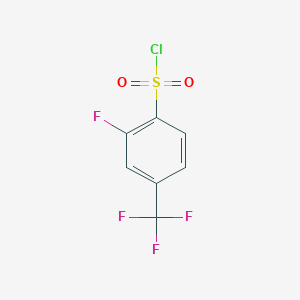

The systematic IUPAC name for this compound is 2-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride , reflecting the substitution pattern on the benzene ring. The numbering begins at the sulfonyl chloride group (–SO₂Cl) at position 1, with fluorine at position 2 and the trifluoromethyl (–CF₃) group at position 4 (Figure 1). The planar aromatic system lacks chiral centers, rendering stereoisomerism irrelevant. The electron-withdrawing nature of both –SO₂Cl and –CF₃ groups creates a pronounced electron-deficient aromatic system, influencing reactivity and intermolecular interactions.

Molecular Formula : C₇H₃ClF₄O₂S

SMILES : C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl

Computational Modeling of Electron-Deficient Aromatic Systems

Density functional theory (DFT) studies reveal significant electron density redistribution due to the –SO₂Cl and –CF₃ groups. The trifluoromethyl group induces a strong –I effect, withdrawing electron density from the ring, while the sulfonyl chloride group further polarizes the system through resonance. Natural bond orbital (NBO) analysis predicts partial charges of approximately +0.32 on the sulfur atom and −0.45 on each oxygen atom in the sulfonyl group. The fluorine atoms in –CF₃ exhibit partial charges of −0.18, contributing to the overall electrophilic character of the molecule.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

- δ 8.20 (d, J = 8.4 Hz, 1H) : Proton ortho to –SO₂Cl.

- δ 7.85 (dd, J = 8.4, 2.0 Hz, 1H) : Proton meta to –CF₃.

- δ 7.65 (d, J = 2.0 Hz, 1H) : Proton para to –CF₃.

Coupling constants reflect deshielding by electron-withdrawing groups.

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Vibrational Mode Identification

Key IR absorptions (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

- m/z 262 (M⁺) : Molecular ion peak.

- m/z 227 (M⁺–Cl) , m/z 182 (M⁺–SO₂Cl) : Major fragments from cleavage of labile bonds.

- m/z 69 (CF₃⁺) : Base peak indicative of trifluoromethyl group stability.

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Packing

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

Comparative Bond Length/Angle Analysis with Fluorinated Analogues

Key bond lengths (Å) :

- C1–S: 1.78 (vs. 1.82 in non-fluorinated analogues).

- C4–CF₃: 1.54 (shorter due to hyperconjugation).

Bond angles (°) : - O=S=O: 119.5 (slight distortion from ideal tetrahedral geometry).

Comparisons with 4-fluorobenzenesulfonyl chloride show reduced bond length alternation in the aromatic ring, consistent with increased electron withdrawal.

Table 1: Comparative Crystallographic Data

| Parameter | 2-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | 4-Fluorobenzenesulfonyl chloride |

|---|---|---|

| C–S bond length (Å) | 1.78 | 1.82 |

| O=S=O angle (°) | 119.5 | 118.7 |

| π–π stacking distance (Å) | 3.45 | 3.62 |

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(3-5(6)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYJQRYWXHLCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634296 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177009-38-9 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-fluoro-4-(trifluoromethyl)benzene using chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols are used in the presence of a base to facilitate the reaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or thiols.

Sulfonyl Fluorides: Formed by reduction reactions.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organofluorine compound containing both fluorine and sulfonyl chloride functional groups. It is valuable in scientific and industrial applications due to its unique chemical properties. The presence of fluorine atoms imparts significant reactivity and stability, making it a useful reagent in organic synthesis and other chemical processes.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Biology It is used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

- Medicine It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its trifluoromethyl group enhances its biological activity and makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.

- Industry It is applied in the production of agrochemicals, dyes, and polymers due to its reactivity and stability.

This compound has significant relevance in medicinal chemistry and synthetic organic chemistry. Compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity. Studies on related compounds have shown that the trifluoromethyl moiety can increase the potency against various bacterial strains. Structure-activity relationship (SAR) analysis reveals that modifications at the trifluoromethyl position can significantly affect the compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Halogen-Substituted Trifluoromethylbenzene Sulfonyl Chlorides

Key Analogs :

- 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride : Substitutes fluorine with chlorine at C2. Chlorine’s lower electronegativity compared to fluorine reduces the compound’s overall electrophilicity, but its larger atomic size increases steric hindrance. This analog is commercially available with 97% purity (Thermo Scientific) and is used in similar synthetic applications .

- 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride : Bromine at C2 introduces even greater steric bulk and a weaker electron-withdrawing effect. This compound (CAS 54403-98-4, 98% purity) may exhibit slower reaction kinetics in nucleophilic substitutions due to steric effects .

Reactivity Trends :

| Compound | Substituent (C2) | Electronegativity | Steric Hindrance | Reactivity in SN2 |

|---|---|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)- derivative | F | 4.0 | Low | High |

| 2-Chloro-4-(trifluoromethyl)- derivative | Cl | 3.0 | Moderate | Moderate |

| 2-Bromo-4-(trifluoromethyl)- derivative | Br | 2.8 | High | Low |

Positional Isomers

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1682-10-6): The trifluoromethyl group at C3 and fluorine at C4 alter the electronic distribution. This isomer is available in 98% purity (BLD Pharm Ltd.) and may exhibit distinct regioselectivity in reactions .

Trifluoromethanesulfonyl Chloride (Triflic Chloride)

Triflic chloride (CF₃SO₂Cl) is a simpler sulfonyl chloride with a trifluoromethyl group directly attached to the sulfur atom. Key differences include:

- Molecular Weight : 168.52 (triflic chloride) vs. ~262.6 (target compound).

- Boiling Point : 29–32°C (triflic chloride) vs. >200°C (estimated for aromatic derivatives).

- Reactivity : Triflic chloride is highly reactive due to the absence of aromatic stabilization, making it a potent sulfonating agent but less stable under ambient conditions .

Bulky Derivatives

Compounds like 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 380.62) feature three -CF₃ groups, creating extreme steric and electronic effects. The fully substituted aromatic ring significantly hinders nucleophilic attack, reducing reactivity in standard sulfonylation reactions compared to the target compound .

Commercial Availability and Purity

| Compound | Supplier | Purity | CAS Number |

|---|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)- derivative | CymitQuimica | Inquire | Not provided |

| 2-Chloro-4-(trifluoromethyl)- derivative | Thermo Scientific | 97% | Not provided |

| 2-Bromo-4-(trifluoromethyl)- derivative | BLD Pharm Ltd. | 98% | 54403-98-4 |

| 4-Fluoro-3-(trifluoromethyl)- derivative | BLD Pharm Ltd. | 98% | 1682-10-6 |

Biological Activity

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethyl benzenesulfonyl chloride , is a compound with significant relevance in medicinal chemistry and synthetic organic chemistry. Its unique chemical structure, featuring a trifluoromethyl group, enhances its biological activity and makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and applications in drug development.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClF₄O₂S |

| CAS Number | 1177009-38-9 |

| Molar Mass | 240.61 g/mol |

| Density | 1.378 g/cm³ |

| Melting Point | Not specified |

The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamide derivatives. The presence of fluorine atoms contributes to its lipophilicity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity. For instance, studies on related compounds have shown that the trifluoromethyl moiety can increase the potency against various bacterial strains. The structure-activity relationship (SAR) analysis reveals that modifications at the trifluoromethyl position can significantly affect the compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction . The IC50 values for different cell lines indicate varying levels of sensitivity, with some studies reporting values comparable to established chemotherapeutic agents.

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of sulfonyl chlorides on human cancer cell lines. The results demonstrated that this compound exhibited significant growth inhibition in A431 (human epidermoid carcinoma) cells, with an IC50 value of approximately 25 µM .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar fluorinated compounds. It was found that derivatives of sulfonyl chlorides showed promising results against multi-drug resistant strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens .

Safety Data

Toxicological evaluations have shown that this compound possesses moderate toxicity. The LD50 values indicate that it is harmful upon ingestion or skin contact:

| Exposure Route | LD50 Value |

|---|---|

| Oral (Rat) | 1615 mg/kg |

| Dermal (Rabbit) | >2000 mg/kg |

The compound is classified as harmful and corrosive, necessitating careful handling and appropriate safety measures during laboratory use .

Sensitization Potential

In studies assessing sensitization potential, the compound exhibited weak sensitization effects in murine models, with EC3 values indicating low reactivity . This suggests that while it may cause irritation, it is unlikely to induce significant allergic reactions under normal exposure conditions.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride?

- Methodology : The compound can be synthesized via sulfonation of the parent aromatic system using chlorosulfonic acid, followed by fluorination and trifluoromethylation. Alternatively, direct functionalization of pre-sulfonated intermediates may be employed. For example, sulfonyl chloride formation often involves treating sulfonic acids with PCl₅ or SOCl₂ under anhydrous conditions .

- Key Considerations : Monitor reaction progress via TLC or in situ FTIR to detect SO₂Cl group formation. Ensure strict anhydrous conditions to avoid hydrolysis to sulfonic acids.

Q. How can the purity and structural integrity of this sulfonyl chloride be validated?

- Analytical Techniques :

- ¹H/¹⁹F NMR : Confirm substitution pattern and absence of hydrolyzed byproducts (e.g., sulfonic acid δ ~11 ppm).

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl and F .

- HPLC-ELSD : Assess purity (>95%) using reverse-phase columns (e.g., C18) with MeCN/water gradients .

Q. What are the recommended safety protocols for handling this compound?

- Safety Measures :

- Use PPE (gloves, goggles, fume hood) due to its lachrymatory and corrosive properties.

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .

- Neutralize spills with sodium bicarbonate or calcium carbonate to mitigate HCl release.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride in nucleophilic substitutions?

- Mechanistic Insight : The -CF₃ group enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols. However, steric hindrance from the -CF₃ and -F substituents may reduce accessibility in bulky nucleophiles. Competitive hydrolysis can occur in protic solvents, requiring optimized stoichiometry and solvent choice (e.g., DCM or THF) .

- Case Study : In synthesizing sulfonamides, pyridine is used to scavenge HCl, while DMAP catalyzes the reaction at 30°C for 18 hours .

Q. What strategies mitigate regioselectivity challenges in derivatizing this compound for medicinal chemistry applications?

- Approaches :

- Directed Metalation : Use LiTMP or LDA to deprotonate specific positions, enabling directed functionalization .

- Protection/Deprotection : Temporarily block reactive sites (e.g., using silyl ethers) to control substitution patterns .

Q. How can computational modeling predict the compound’s utility in targeting enzymes like URAT1 or ADAM-17?

- Methods :

- Docking Studies : Analyze binding affinities to URAT1 using AutoDock Vina, focusing on sulfonamide-enzyme interactions.

- QSAR : Correlate substituent effects (e.g., -F vs. -CF₃) with inhibitory activity using Hammett σ constants .

Q. What are the stability profiles of this sulfonyl chloride under varying pH and temperature conditions?

- Experimental Design :

- Hydrolysis Kinetics : Monitor degradation via UV-Vis (λ = 260 nm) in buffers (pH 1–13) at 25–60°C.

- Findings : Rapid hydrolysis occurs above pH 7, with t₁/₂ <1 hour at pH 9. Stability is maximized in anhydrous DMF or DMSO .

Q. How can contradictory data on reaction yields in literature be resolved?

- Troubleshooting Framework :

- Reproducibility Checks : Verify reagent purity (e.g., SOCl₂ must be freshly distilled).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfones from over-reaction).

- Case Example : Discrepancies in sulfonamide yields (37–98%) may stem from varying amine nucleophilicity or workup protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.